3-(2-Fluorophenyl)benzo[b]thiophene
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Overview
Description
3-(2-Fluorophenyl)benzo[b]thiophene is an aromatic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are sulfur-containing heterocyclic compounds that have a benzene ring fused to a thiophene ring. The presence of a fluorine atom on the phenyl ring enhances the compound’s chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-Fluorophenyl)benzo[b]thiophene involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the reaction would involve 2-fluorophenylboronic acid and 3-bromobenzo[b]thiophene under mild conditions .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)benzo[b]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiophenes.
Substitution: Halogenated benzothiophenes.
Scientific Research Applications
3-(2-Fluorophenyl)benzo[b]thiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a pharmacophore in drug design, particularly for its potential to inhibit enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)benzo[b]thiophene depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity. Molecular docking studies have shown that benzothiophene derivatives can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound without the fluorine substitution.
2-Fluorobenzothiophene: A similar compound with the fluorine atom on the thiophene ring.
3-Phenylbenzo[b]thiophene: A compound with a phenyl group instead of a fluorophenyl group
Uniqueness
3-(2-Fluorophenyl)benzo[b]thiophene is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in drug discovery and material science .
Properties
Molecular Formula |
C14H9FS |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1-benzothiophene |
InChI |
InChI=1S/C14H9FS/c15-13-7-3-1-5-10(13)12-9-16-14-8-4-2-6-11(12)14/h1-9H |
InChI Key |
OXNWBTCQQKAWAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC3=CC=CC=C32)F |
Origin of Product |
United States |
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